molecular formula C11H11ClN4O3S2 B1404426 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide CAS No. 24694-13-1

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide

Cat. No. B1404426
CAS RN: 24694-13-1
M. Wt: 346.8 g/mol
InChI Key: BQDVXGYGELNDFT-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide, also known as CMTD, is a synthetic compound with a wide range of applications in scientific research. CMTD has been studied extensively in laboratory settings and has been used to investigate a variety of biological phenomena.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide has been involved in various scientific studies primarily focusing on its synthesis, structural properties, and potential applications.

  • Synthesis in Antibacterial Compounds :

    • A study detailed the synthesis process of an antibacterial compound Sulfamethizole, where 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide appeared as an intermediate. The impurity formed during this process was isolated and identified, showcasing the compound's role in the synthesis of pharmaceuticals (Talagadadeevi, Vancha, Anusuri, & Rao, 2012).
  • Structural Analysis :

    • Research on the structure of similar compounds like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provided insights into the molecular arrangement and intermolecular interactions. These findings can guide the understanding of the structural aspects of related compounds, including 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide (Boechat et al., 2011).
  • Application in Ligand Synthesis :

    • The compound was used in the preparation of a non-symmetrical compartmental ligand by condensation with other compounds. The synthesis and structural elucidation of such ligands can be crucial for various biochemical applications (Crane, Emeleus, Harrison, & Nilsson, 2004).
  • Antimicrobial and Antitumor Applications :

    • The compound was mentioned in the context of synthesizing derivatives with antimicrobial properties. These derivatives were synthesized and showed promising results against various bacterial and fungal strains, highlighting the compound's potential in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
    • In another study, derivatives of 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide were synthesized and evaluated for their anticancer properties. The compounds showed significant inhibitory activities against specific cancer cell lines, indicating the potential of the compound in anticancer drug development (Yushyn, Holota, & Lesyk, 2022).
  • Carbonic Anhydrase Inhibition :

    • The compound was part of a study involving carbonic anhydrase inhibitors, where its binding to the human isozyme II of carbonic anhydrase was explored. Understanding the interaction with enzymes like carbonic anhydrase can lead to the development of inhibitors with therapeutic applications (Menchise et al., 2006).

properties

IUPAC Name

2-chloro-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O3S2/c1-7-14-15-11(20-7)16-21(18,19)9-4-2-8(3-5-9)13-10(17)6-12/h2-5H,6H2,1H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDVXGYGELNDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide

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